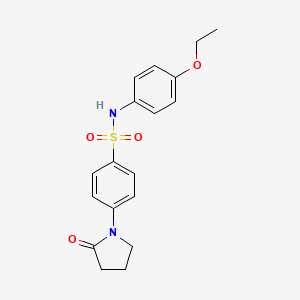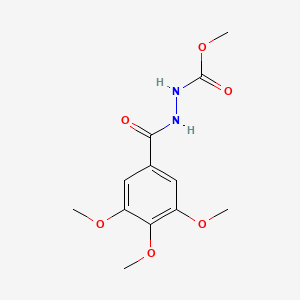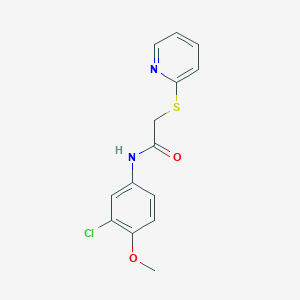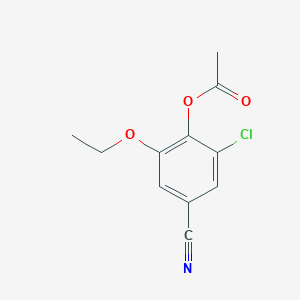
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation. BCTC has been extensively studied for its potential use in pain management and has shown promising results in preclinical studies.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea works by blocking the TRPV1 channels, which are involved in the transmission of pain signals. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acid. When activated, these channels allow the influx of cations, which leads to depolarization of the sensory neurons and the transmission of pain signals. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea blocks these channels and prevents the influx of cations, thereby reducing pain sensation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea has been shown to have a selective effect on TRPV1 channels and does not affect other ion channels or receptors. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea has also been shown to have a good safety profile and does not cause any significant adverse effects in animal studies. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea has been shown to reduce pain sensation in animal models of inflammatory and neuropathic pain, and it has also been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea is its selectivity for TRPV1 channels, which allows for targeted pain management without affecting other ion channels or receptors. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea also has a good safety profile and does not cause significant adverse effects in animal studies. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea. One direction is the development of more potent and selective TRPV1 antagonists that can be used for pain management. Another direction is the study of the mechanisms underlying the anxiolytic and antidepressant effects of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea could be studied for its potential use in other conditions such as epilepsy and neurodegenerative diseases. Finally, the development of more effective formulations of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea could improve its solubility and bioavailability, making it easier to administer in vivo.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with cyclopropylamine to form the intermediate compound 1,3-benzodioxol-5-ylmethylcyclopropylamine. This intermediate is then reacted with thiourea to form N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea has been extensively studied for its potential use in pain management. Preclinical studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea can effectively block TRPV1 channels and reduce pain sensation in animal models of inflammatory and neuropathic pain. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea has also been studied for its potential use in other conditions such as epilepsy, anxiety, and depression.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-cyclopropylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c17-12(14-9-2-3-9)13-6-8-1-4-10-11(5-8)16-7-15-10/h1,4-5,9H,2-3,6-7H2,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHMMEQTQYUQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794614 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)

![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)


![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)

![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)



![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)

